molecular formula C7H13N3S B12161253 (Z)-3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-ylidenehydrazine

(Z)-3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-ylidenehydrazine

Katalognummer: B12161253
Molekulargewicht: 171.27 g/mol
InChI-Schlüssel: FTVHZXNLODRNLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-ylidenehydrazine is an organic compound with a unique structure that includes a benzothiazole ring fused with a hydrazine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-ylidenehydrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with hydrazine derivatives under acidic or basic conditions to form the benzothiazole ring, followed by further functionalization to introduce the hydrazine moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-ylidenehydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or hydrazines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (Z)-3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-ylidenehydrazine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may act as an enzyme inhibitor or receptor modulator, providing a basis for the development of new pharmaceuticals.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Wirkmechanismus

The mechanism of action of (Z)-3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-ylidenehydrazine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzothiazole derivatives: Compounds with similar benzothiazole rings but different functional groups.

    Hydrazine derivatives: Compounds with hydrazine moieties but different ring structures.

Uniqueness

(Z)-3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-ylidenehydrazine is unique due to its specific combination of a benzothiazole ring and a hydrazine moiety. This combination provides distinct chemical and biological properties that are not found in other similar compounds.

Eigenschaften

Molekularformel

C7H13N3S

Molekulargewicht

171.27 g/mol

IUPAC-Name

(Z)-3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-ylidenehydrazine

InChI

InChI=1S/C7H13N3S/c8-9-7-5-3-1-2-4-6(5)11-10-7/h5-6H,1-4,8H2,(H,9,10)

InChI-Schlüssel

FTVHZXNLODRNLX-UHFFFAOYSA-N

Isomerische SMILES

C1CCC2C(C1)/C(=N/N)/NS2

Kanonische SMILES

C1CCC2C(C1)C(=NN)NS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.